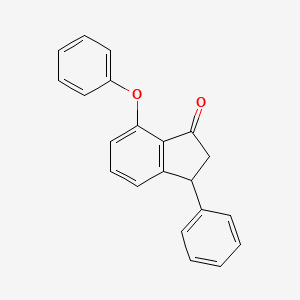

7-Phenoxy-3-phenyl-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenoxy-3-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUIBRZIKGDJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Phenoxy 3 Phenyl 1 Indanone and Its Derivatives

Synthesis of the 1-Indanone (B140024) Core Structure

The construction of the 1-indanone skeleton is a well-established field in organic synthesis, with a range of reliable methods at the disposal of chemists. These can be broadly categorized into classical cyclization reactions and modern catalytic techniques.

Classical Cyclization Reactions for Indanone Formation

Classical methods for 1-indanone synthesis have been the bedrock of constructing this important structural motif for over a century. These reactions typically involve the intramolecular cyclization of a suitable acyclic precursor.

Intramolecular Friedel-Crafts acylation is one of the most common and direct methods for the synthesis of 1-indanones. rsc.orgnih.gov This reaction involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides onto the aromatic ring. The reaction is promoted by a Lewis acid or a strong Brønsted acid. nih.govsigmaaldrich.com

The general mechanism for the Friedel-Crafts acylation of a 3-arylpropanoyl chloride involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the chlorine atom of the acid chloride. This is followed by the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. This electrophilic acylium ion is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of the five-membered ring of the indanone. sigmaaldrich.com Subsequent loss of a proton restores aromaticity and yields the final product. When starting from a carboxylic acid, a strong acid like polyphosphoric acid (PPA) or sulfuric acid protonates the carbonyl group, facilitating the intramolecular attack by the aromatic ring. nih.gov

For the synthesis of a 3-phenyl-1-indanone (B102786) derivative, the starting material would be a 3,3-diphenylpropanoic acid or a related derivative. The presence of a phenoxy group at the target 7-position (meta to the site of cyclization) would influence the reaction's regioselectivity. An electron-donating phenoxy group would activate the aromatic ring, potentially facilitating the cyclization, but its placement will direct the cyclization to the ortho and para positions relative to it.

A variety of catalysts can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Catalyst | Substrate Type | Conditions | Yield (%) | Reference |

| AlCl₃ | 3-Arylpropanoyl chloride | Dichloromethane | Good to excellent | nih.gov |

| Polyphosphoric acid (PPA) | 3-Arylpropanoic acid | High temperature | Good | nih.govd-nb.info |

| NbCl₅ | 3-Arylpropanoic acid | Room temperature | Good | researchgate.net |

| Tb(OTf)₃ | 3-Arylpropanoic acid | 250 °C, o-chlorobenzene | Up to 74% | nih.govresearchgate.net |

| Metal Triflates in Ionic Liquids | 3-Arylpropanoic acid | Microwave irradiation | Good | ruc.dk |

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be subsequently converted to 1-indanones. The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.com In the context of 3-phenyl-1-indanone synthesis, a suitable chalcone (B49325) (1,3-diaryl-2-propen-1-one) derivative would serve as the precursor.

The mechanism of the Nazarov cyclization begins with the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation facilitates a conrotatory 4π-electrocyclization to form a pentadienyl cation, which then rearranges to a more stable oxyallyl cation. wikipedia.orgorganic-chemistry.org Subsequent elimination of a proton, followed by tautomerization, yields the cyclopentenone product. youtube.com The regioselectivity of the proton elimination step can be a challenge if multiple β-hydrogens are available. organic-chemistry.org

For the synthesis of 7-phenoxy-3-phenyl-1-indanone, a chalcone bearing a phenoxy group on one aromatic ring and a phenyl group on the other would be the required starting material. The reaction is typically promoted by strong acids.

Table 2: Catalysts for Nazarov Cyclization of Chalcones

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

| Trifluoroacetic acid (TFA) | Chalcone | High temperature | 88% | nih.gov |

| Cu(OTf)₂ | Polarized Dienones | Not specified | High | bohrium.com |

| Iridium(III) complexes | Functionalized Dienones | Mild conditions | Very good | bohrium.com |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Indole (B1671886) enones | Not specified | Good | rsc.orgnih.gov |

This category of reactions is largely synonymous with the intramolecular Friedel-Crafts acylation discussed in section 2.1.1.1. The cyclization of 3-arylpropanoic acids is a cornerstone of 1-indanone synthesis. nih.gov The choice of acid catalyst is crucial and can influence the reaction's efficiency and regioselectivity, especially with substituted aromatic rings. d-nb.info

For instance, the concentration of polyphosphoric acid (PPA) can dictate the regiochemical outcome of the cyclization. d-nb.info Higher concentrations of P₂O₅ in PPA can favor the formation of one regioisomer, while lower concentrations can lead to another. This is attributed to different reaction mechanisms dominating under varying acid strengths. d-nb.info At high acidity, an acylium ion intermediate is formed, leading to acylation, followed by a Nazarov-type cyclization. At lower acidity, a conjugate addition of the arene to the unsaturated acid can occur, followed by a Friedel-Crafts reaction. d-nb.info

The synthesis of 3-phenyl-1-indanone from 1,3-indandione (B147059) has also been reported, involving a one-pot reaction with benzene (B151609) and cyclohexane (B81311) in the presence of superacids like CF₃SO₃H, AlCl₃, and AlBr₃. researchgate.net

Modern Catalytic Methods for Indanone Core Construction

While classical methods are robust, modern catalytic approaches, particularly those employing transition metals, offer milder reaction conditions, improved functional group tolerance, and novel synthetic pathways.

Palladium catalysis has emerged as a versatile tool for the construction of the 1-indanone core through various mechanisms, including cyclizations and direct C-H functionalization reactions.

One notable method is the reductive Heck reaction . An intramolecular palladium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. nih.govacs.org This reaction allows for the formation of the indanone ring from an ortho-vinyl benzoic acid derivative. researchgate.net For the synthesis of 3-aryl-1-indanones, 2'-iodochalcones can be used as substrates in a reductive Heck reaction catalyzed by palladium nanoparticles. researchgate.netresearchgate.net

Palladium-catalyzed C-H annulation represents another powerful strategy. For example, the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives can directly establish the indanone skeleton via C-H activation of the aldehyde group under mild conditions. researchgate.net

Furthermore, palladium-catalyzed carbonylation reactions provide a direct route to 1-indanones. This can involve the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org A ligand-free palladium-catalyzed three-component carbonylation reaction has also been developed for the synthesis of indenones, which are close precursors to indanones. bohrium.com These methods often proceed through the formation of an acylpalladium intermediate, followed by intramolecular insertion or coupling.

Table 3: Palladium-Catalyzed Methods for Indanone Synthesis

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Reductive Heck | Pd Nanoparticles | 2'-Iodochalcones | Single-step, heterogeneous catalyst | researchgate.netresearchgate.net |

| Asymmetric Reductive Heck | Pd complexes with chiral ligands | Aryl triflates/nonaflates | Enantioselective | nih.govnih.gov |

| C-H Annulation | Pd(OAc)₂ | o-Bromobenzaldehydes, Norbornenes | Direct C-H activation of aldehyde | researchgate.net |

| Carbonylative Cyclization | PdCl₂ | o-Bromophenyl iodide, Alkynes | Ligand-free, CO atmosphere | bohrium.com |

| Oxidative Carbonylation | Pd(OAc)₂ | Arylboronic acids | Atmospheric CO pressure | liv.ac.uk |

Transition Metal-Mediated Annulations and Cascade Reactions

The construction of the 3-phenyl-1-indanone scaffold can be efficiently achieved through transition metal-catalyzed annulation and cascade reactions. These methods offer advantages in terms of atom economy and the ability to build molecular complexity in a single step.

One notable approach involves the Sb(V)-catalyzed reaction of phenylalkynes with aldehydes. This process is believed to proceed through a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization, yielding 2,3-disubstituted indanones with high trans-stereoselectivity. organic-chemistry.org The use of a catalytic amount of SbF5 with an ethanol (B145695) additive has been shown to be effective for a range of substituted phenylalkynes and aldehydes, providing the indanone products in moderate to high yields. organic-chemistry.org

| Entry | Phenylalkyne | Aldehyde | Catalyst | Additive | Product | Yield (%) | Ref |

| 1 | Phenylacetylene | Benzaldehyde | SbF5 (10 mol%) | EtOH (1.2 eq) | trans-2,3-diphenyl-1-indanone | 85 | organic-chemistry.org |

| 2 | 1-Phenyl-1-propyne | Benzaldehyde | SbF5 (10 mol%) | EtOH (1.2 eq) | trans-2-methyl-2,3-diphenyl-1-indanone | 82 | organic-chemistry.org |

| 3 | Phenylacetylene | 4-Methoxybenzaldehyde | SbF5 (10 mol%) | EtOH (1.2 eq) | trans-3-(4-methoxyphenyl)-2-phenyl-1-indanone | 78 | organic-chemistry.org |

This table presents selected examples of Sb(V)-catalyzed synthesis of 2,3-disubstituted indanones.

Rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathways also provide a route to 2,3-substituted indanones under mild and sustainable conditions, utilizing water as the sole solvent. Furthermore, cascade reactions involving donor-acceptor cyclopropanes and enynals, catalyzed by zinc, can generate indanone-fused cyclopentanes. chemeurope.com

Elaboration of the Phenoxy Substituent at C-7

The introduction of a phenoxy group at the C-7 position of the indanone ring presents a significant challenge due to the need for high regioselectivity.

Achieving functionalization at the C-7 position, which is ortho to the fused benzene ring junction, often requires the use of directing groups to control the regioselectivity of C-H activation. While direct C-7 functionalization of indanones is not extensively documented, analogous strategies from indole chemistry are highly relevant. researchgate.netnih.gov In indole systems, directing groups such as pivaloyl or phosphinoyl at the nitrogen atom can direct transition metal catalysts (e.g., rhodium or palladium) to activate the C-7 C-H bond for subsequent functionalization. researchgate.netnih.govrsc.org A similar strategy could be envisioned for a suitably protected 1-indanone derivative.

Another approach involves the regioselective halogenation of the indanone ring. For instance, the C-7 bromination of 4-substituted indazoles has been achieved, providing a handle for further transformations. rsc.org A similar regioselective bromination of a 3-phenyl-1-indanone precursor could set the stage for the introduction of the phenoxy group.

With a 7-halo-3-phenyl-1-indanone intermediate in hand, the phenoxy group can be introduced via transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction between an aryl halide and a phenol (B47542), is a well-established method for forming diaryl ethers. chemeurope.comwikipedia.orgsynarchive.comorganic-chemistry.org This reaction typically requires high temperatures and a stoichiometric amount of copper, though modern variations utilize soluble copper catalysts with ligands. wikipedia.org

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be adapted for C-O bond formation to synthesize diaryl ethers. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.org This method often proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

| Coupling Reaction | Catalyst System | Reactants | Product | Key Features | Ref |

| Ullmann Condensation | Cu catalyst | 7-Halo-3-phenyl-1-indanone, Phenol | This compound | Often requires high temperatures; can use copper metal or salts. wikipedia.org | wikipedia.orgsynarchive.com |

| Buchwald-Hartwig C-O Coupling | Pd catalyst with phosphine (B1218219) ligand | 7-Halo-3-phenyl-1-indanone, Phenol | This compound | Milder reaction conditions; broad substrate scope. | libretexts.orgorganic-chemistry.org |

This table outlines potential coupling reactions for the synthesis of the C-7 phenoxy moiety.

Direct and regioselective C-7 phenoxylation via C-H activation would be the most elegant approach, though it remains a significant synthetic challenge. Research into the site-selective functionalization of indoles at the C-7 position using directing groups provides a promising blueprint for how such a transformation might be developed for the indanone system. nih.govrsc.orgrsc.org The success of such a strategy would depend on the identification of a suitable directing group that can coordinate to a transition metal catalyst and direct it to the C-7 C-H bond of the indanone core.

Introduction and Modification of the Phenyl Substituent at C-3

The installation of the phenyl group at the C-3 position, particularly in a stereocontrolled manner, is a critical aspect of the synthesis of this compound.

Several catalytic asymmetric methods have been developed for the synthesis of enantioenriched 3-aryl-1-indanones. One prominent strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. acs.orgorganic-chemistry.org This approach, utilizing a chiral monodentate phosphoramidite (B1245037) ligand (MonoPhos), provides access to a variety of chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities (up to 95% ee). acs.orgnih.gov

| Substrate | Catalyst | Chiral Ligand | Yield (%) | ee (%) | Ref |

| 2'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chalcone | [Rh(C2H4)2Cl]2 | (R)-MonoPhos | 95 | 95 | acs.org |

| 4-Methoxy-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chalcone | [Rh(C2H4)2Cl]2 | (R)-MonoPhos | 92 | 94 | acs.org |

| 4-Chloro-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chalcone | [Rh(C2H4)2Cl]2 | (R)-MonoPhos | 93 | 93 | acs.org |

This table showcases the rhodium-catalyzed asymmetric synthesis of 3-aryl-1-indanones.

Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of 3-arylindenones. researchgate.net This method demonstrates good functional group tolerance and delivers the chiral 3-arylindanones in excellent yields and with good enantioselectivities. researchgate.net Additionally, asymmetric transfer hydrogenation (ATH) of racemic 3-aryl-1-indanones using a chiral transition metal catalyst can be employed for the kinetic resolution of these compounds, yielding highly enantiomerically enriched 3-aryl-1-indanols and unreacted 3-aryl-1-indanones. rsc.org

The Michael addition of a suitable nucleophile to a chalcone derivative, followed by cyclization, is another fundamental approach to the 3-phenyl-1-indanone core. researchgate.netwikipedia.orgijsdr.org The stereoselectivity of this addition can be controlled through the use of chiral auxiliaries or catalysts.

Functionalization of the C-3 Phenyl Ring

The modification of the phenyl ring at the C-3 position of the this compound scaffold is a key strategy for creating structural diversity and modulating physicochemical properties. Such modifications typically involve electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of the C-3 phenyl ring are influenced by the electronic nature of the indanone core attached to it.

The 1-indanone group, particularly due to the electron-withdrawing effect of its carbonyl moiety, acts as a deactivating group on the C-3 phenyl ring. This deactivation reduces the ring's nucleophilicity, making EAS reactions more challenging compared to unsubstituted benzene. Consequently, these reactions often require forcing conditions or highly reactive electrophiles. The electron-withdrawing nature of the indanone substituent directs incoming electrophiles primarily to the meta positions (C-3' and C-5') of the C-3 phenyl ring. lkouniv.ac.indalalinstitute.com

Common electrophilic aromatic substitution reactions that can be applied to functionalize the C-3 phenyl ring include:

Nitration: Introducing a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: The incorporation of halogen atoms (e.g., -Br, -Cl) is typically achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), which can be used as a directing group or converted to other functionalities. lkouniv.ac.in

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively. wikipedia.org However, due to the deactivating nature of the indanone core, Friedel-Crafts reactions on the C-3 phenyl ring can be sluggish. lkouniv.ac.in

The precise conditions for these transformations would need to be empirically determined to achieve optimal yields and regioselectivity for derivatives of this compound.

Integrated Multi-Step Synthesis of this compound

The construction of the this compound skeleton is achieved through multi-step synthetic sequences. The core of most syntheses involves the formation of the five-membered ring of the indanone system, which is typically accomplished via an intramolecular Friedel-Crafts acylation. nih.govresearchgate.netresearchgate.net

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its derivatives.

A convergent synthesis would involve the preparation of key molecular fragments separately, followed by their assembly in the final stages. A plausible convergent route to this compound would begin with the synthesis of a 3-arylpropanoic acid precursor. For instance, 3-(4-phenoxyphenyl)-3-phenylpropanoic acid could be synthesized and then subjected to an intramolecular Friedel-Crafts cyclization to directly form the target molecule. This approach is efficient for producing a specific target compound.

In contrast, a divergent synthesis starts from a common intermediate that is subsequently elaborated into a library of structurally related compounds. wikipedia.org For instance, one could synthesize a core structure like 3-phenyl-1-indanone. This common intermediate could then undergo a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the phenoxy group at the C-7 position. In parallel, the C-3 phenyl ring could be subjected to various functionalization reactions as described in section 2.3.2. This strategy is highly effective for generating a diverse set of derivatives for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions and Yields

Key parameters for optimization include:

Catalyst: A variety of Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), methanesulfonic acid, triflic acid) can catalyze the reaction. nih.govnih.govmdpi.com The choice of acid and its stoichiometry are critical; stronger acids or superacids may be required for deactivated aromatic rings. nih.gov

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include nitrobenzene (B124822), carbon disulfide, and chlorinated hydrocarbons. In some cases, the acid catalyst itself can serve as the solvent.

Temperature: Reaction temperatures can range from ambient to elevated, depending on the reactivity of the substrate and the strength of the catalyst.

Reagent Purity: The purity of the starting 3-arylpropanoic acid is paramount, as impurities can lead to side reactions and lower yields.

The following interactive table illustrates a hypothetical optimization study for the cyclization step, based on general principles of Friedel-Crafts reactions.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.2) | Dichloromethane | 25 | 12 | 45 |

| 2 | AlCl₃ (2.5) | Dichloromethane | 25 | 6 | 60 |

| 3 | Polyphosphoric Acid | Neat | 80 | 4 | 75 |

| 4 | Triflic Acid (1.1) | Dichloromethane | 0 | 2 | 85 |

| 5 | Triflic Acid (1.1) | Nitrobenzene | 0 | 2 | 82 |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. These principles can be effectively applied to the synthesis of this compound. nih.gov

Utilization of Sustainable Solvents and Reagents

A primary goal of green chemistry is to reduce or eliminate the use of hazardous substances. um-palembang.ac.id In the context of indanone synthesis, this involves replacing traditional Friedel-Crafts catalysts and solvents.

Greener Catalysts: Conventional Lewis acids like AlCl₃ are often used in stoichiometric amounts, are corrosive, and generate significant aqueous waste during workup. organic-chemistry.org Greener alternatives include solid acid catalysts such as zeolites, clays, or phosphotungstic acid, which can often be recovered and reused. nih.gov

Sustainable Solvents: Traditional solvents like chlorinated hydrocarbons and nitrobenzene are toxic and environmentally persistent. Alternative, more sustainable solvents are being explored. Ionic liquids have been shown to be effective media for microwave-assisted Friedel-Crafts acylations. nih.gov Solvents like hexafluoro-2-propanol (HFIP) have also been demonstrated to promote Friedel-Crafts reactions, sometimes even without a catalyst. organic-chemistry.orgnih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter time frames, which contributes to energy efficiency. nih.govresearchgate.netorganic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgjocpr.com Reactions with high atom economy, such as addition reactions, are preferred.

Catalytic Reagents: Using catalytic amounts of reagents is inherently more atom-economical and generates less waste than using stoichiometric reagents. um-palembang.ac.id The shift from stoichiometric Lewis acids to recyclable solid acid catalysts is a prime example of this principle in action.

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Energy Efficiency in Synthetic Protocols

The synthesis of the 1-indanone core, a key step in producing this compound, is often achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor. Traditional methods for this cyclization require harsh conditions, such as high temperatures and long reaction times, which are energetically demanding. nih.govresearchgate.net Modern synthetic chemistry emphasizes the need for energy-efficient protocols that reduce both energy consumption and environmental impact. Non-conventional energy sources like microwave (MW) irradiation and high-intensity ultrasound (US) have been successfully applied to the synthesis of 1-indanones, offering significant advantages over conventional heating. nih.govresearchgate.net

Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from several hours to mere minutes. beilstein-journals.orgnih.gov For instance, in the Nazarov cyclization of chalcones to form 3-aryl-1-indanones, microwave heating can shorten the reaction time from 4 hours under conventional heating to just 20 minutes. beilstein-journals.org Similarly, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, a viable route to the indanone core, benefits from microwave assistance, leading to good yields in a much shorter timeframe. nih.govresearchgate.net Ultrasound-assisted methods also promote efficiency by enhancing chemical reactivity, allowing reactions to proceed at lower temperatures and with shorter durations compared to classical procedures. nih.govnih.govniscpr.res.in These techniques align with the principles of green chemistry by minimizing energy expenditure and often allowing for the use of smaller amounts of catalysts or solvents. researchgate.netnih.gov

The application of these energy-efficient techniques is directly relevant to the large-scale and environmentally conscious production of complex molecules like this compound.

Table 1: Comparison of Conventional vs. Energy-Efficient Methods for Indanone Synthesis

| Method | Typical Conditions | Reaction Time | Energy Input | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Reflux in high-boiling solvent (e.g., o-chlorobenzene), 120-250 °C | 4 - 24 hours | High (sustained heating) | Established, simple setup | nih.govbeilstein-journals.org |

| Microwave Irradiation | Sealed vessel, 100-150 °C | 10 - 30 minutes | Low to Moderate (intermittent) | Drastic time reduction | beilstein-journals.orgnih.gov |

| Ultrasound Sonication | Sonication bath/probe, 25-40 °C | 30 - 90 minutes | Low | Lower reaction temperature | nih.govnih.gov |

Synthesis of Stereoisomers and Enantioselective Approaches

The this compound structure possesses a stereocenter at the C3 position of the indanone ring. Consequently, the compound can exist as a pair of enantiomers, (R)-7-Phenoxy-3-phenyl-1-indanone and (S)-7-Phenoxy-3-phenyl-1-indanone. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. Two primary strategies are employed to achieve this stereochemical control: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a synthetic route to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be used to control the introduction of the phenyl group at the C3 position.

One plausible approach involves coupling a 7-phenoxy-propanoic acid precursor to a well-established chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.govharvard.eduresearchgate.net The resulting chiral imide or amide can be converted to its enolate, which then undergoes a highly diastereoselective alkylation or arylation. The chiral auxiliary sterically shields one face of the enolate, forcing the incoming electrophile (in this case, a phenylating agent) to attack from the opposite face. harvard.educolab.ws This process establishes the stereocenter at what will become the C3 position of the indanone with a high degree of control. Subsequent hydrolytic cleavage of the auxiliary and intramolecular Friedel-Crafts cyclization would furnish the desired enantiomerically enriched this compound. Pseudoephenamine has emerged as a particularly practical auxiliary, demonstrating excellent stereocontrol in alkylation reactions, often superior to pseudoephedrine, without the regulatory restrictions associated with the latter. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Reaction | Achievable Diastereomeric Ratio (d.r.) | Key Features | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | >99:1 | Highly reliable, predictable stereochemistry | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | >95:5 | Readily available, easily cleaved | harvard.edunih.gov |

| Pseudoephenamine | Asymmetric Alkylation | >98:2 | Excellent for quaternary centers, crystalline derivatives | nih.govharvard.edu |

| Oppolzer's Camphorsultam | Asymmetric Alkylation, Diels-Alder | >98:2 | Highly crystalline, good for purification | harvard.edu |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. rsc.org Several powerful catalytic methods have been developed for the synthesis of enantioenriched 3-aryl-1-indanones, which are directly applicable to the synthesis of (R)- or (S)-7-Phenoxy-3-phenyl-1-indanone. researchgate.netacs.orgacs.org

Rhodium-Catalyzed Asymmetric 1,4-Addition: This method involves the intramolecular cyclization of a chalcone-like precursor bearing an arylboronic acid or pinacolborane group. beilstein-journals.orgacs.orgorganic-chemistry.org In the presence of a rhodium catalyst complexed with a chiral ligand (e.g., (R)-MonoPhos), the arylboron moiety adds to the enone system in a 1,4-fashion, triggering a cyclization that forms the indanone ring and sets the C3 stereocenter with high enantioselectivity. beilstein-journals.orgnih.gov

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: An alternative powerful strategy is the asymmetric intramolecular reductive-Heck reaction. acs.orgacs.orgnih.govfigshare.com This reaction typically starts with an ortho-halo substituted chalcone derivative. A chiral palladium catalyst facilitates the cyclization, and the stereochemistry of the C3-phenyl group is controlled by the chiral ligand, such as (R)-3,5-XylMeOBIPHEP. acs.org The reaction proceeds with high yields and excellent enantiomeric excess (ee).

Iridium-Catalyzed Asymmetric Hydrogenation: A third approach involves the asymmetric hydrogenation of a pre-formed 3-aryl-indenone (the unsaturated analog of the target indanone). Using a chiral iridium catalyst, molecular hydrogen can be added across the double bond with high facial selectivity, yielding the chiral 3-aryl-1-indanone with excellent enantiopurity. researchgate.net This method is highly efficient and can be performed on a gram scale. researchgate.net

Table 3: Asymmetric Catalytic Methods for 3-Aryl-1-Indanone Synthesis

| Catalytic Method | Metal/Ligand System | Substrate Type | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric 1,4-Addition | Rhodium / (R)-MonoPhos | Chalcone-boronic acid derivative | up to 95% | up to 95% | beilstein-journals.orgacs.org |

| Asymmetric Reductive-Heck | Palladium / (R)-3,5-XylMeOBIPHEP | 2'-Halo-chalcone | 70 - 95% | 85 - 97% | acs.org |

| Asymmetric Hydrogenation | Iridium / Chiral Phosphine-Oxazoline | 3-Aryl-indenone | >95% | up to 98% | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 7 Phenoxy 3 Phenyl 1 Indanone

Mechanistic Pathways of Indanone-Forming Reactions

The synthesis of the 1-indanone (B140024) scaffold, the core of 7-Phenoxy-3-phenyl-1-indanone, is primarily achieved through several key synthetic strategies, most notably intramolecular Friedel-Crafts acylations and Nazarov cyclizations. beilstein-journals.orgd-nb.info These methods provide versatile routes to the bicyclic ketone system from acyclic precursors.

For a molecule like this compound, a logical precursor for an intramolecular Friedel-Crafts reaction would be a derivative of 3,3-diphenylpropanoic acid, specifically 3-(4-phenoxyphenyl)-3-phenylpropanoic acid. The cyclization of the corresponding acyl chloride or the acid itself under strong acid catalysis leads to the formation of the five-membered ketone ring fused to the aromatic ring. nih.govnih.gov

Alternatively, the Nazarov cyclization offers another powerful route. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone (or a precursor that generates one in situ). beilstein-journals.org For the synthesis of this compound, a suitable substrate would be a chalcone-like molecule, specifically 1-(4-phenoxyphenyl)-3-phenyl-2-propen-1-one. beilstein-journals.orgnih.gov

Detailed Mechanistic Elucidation of Key Steps

Intramolecular Friedel-Crafts Acylation: This reaction is a classic method for forming cyclic ketones fused to aromatic rings. nih.gov The mechanism proceeds through several distinct steps:

Activation of the Carboxylic Acid: The reaction is initiated by converting the carboxylic acid precursor into a more reactive acylating agent. This is typically done by treating the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. nih.gov Alternatively, strong Brønsted or Lewis acids can be used to generate a highly electrophilic acylium ion directly from the carboxylic acid. nih.govresearchgate.net Niobium pentachloride (NbCl₅), for example, can act as both a reagent to form the acyl chloride and a catalyst for the cyclization. researchgate.net

Formation of the Acylium Ion: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion (R-C≡O⁺). This species is a potent electrophile. d-nb.infonih.gov

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the phenoxy-substituted aromatic ring. The cyclization must occur at the ortho position relative to the propanoic acid chain to form the five-membered ring. The phenoxy group is an ortho-, para-director, but the steric and geometric constraints of the intramolecular reaction favor ortho-acylation. This step forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion.

Rearomatization: A proton is eliminated from the carbon atom that was attacked by the acylium ion, restoring the aromaticity of the ring and yielding the final this compound product. rsc.org

Nazarov Cyclization: This method provides an alternative pathway, particularly from chalcone-like precursors. beilstein-journals.org

Protonation and Pentadienyl Cation Formation: The reaction is initiated by the protonation of the carbonyl oxygen of the divinyl ketone substrate by a Brønsted or Lewis acid. researchgate.net This activation facilitates the formation of a resonance-stabilized hydroxypentadienyl cation.

4π-Electrocyclic Ring Closure: The key step of the Nazarov cyclization is a conrotatory 4π-electrocyclic reaction of the pentadienyl cation. This process forms a new carbon-carbon bond, creating the five-membered cyclopentenyl cation intermediate. acs.org

Deprotonation/Elimination: The reaction concludes with the loss of a proton from the carbon adjacent to the newly formed quaternary center. This step can sometimes lead to a mixture of regioisomers if different protons can be eliminated. acs.org However, in the case of the precursor to 3-phenyl-1-indanone (B102786), elimination typically occurs to form the more stable conjugated system, followed by tautomerization to the indanone product.

Intermediate Characterization and Reaction Pathway Analysis

The intermediates in these reactions, while often transient, are crucial to understanding the reaction pathway and predicting outcomes.

Acylium Ion and Wheland Intermediate (Friedel-Crafts): The acylium ion is a key reactive intermediate whose presence is well-established in Friedel-Crafts acylation. The subsequent Wheland intermediate is a resonance-stabilized carbocation that dictates the regioselectivity of the cyclization. The stability of this intermediate is influenced by the substituents on the aromatic ring. In the case of the precursor to this compound, the electron-donating nature of the phenoxy group would stabilize the positive charge in the Wheland intermediate, facilitating the cyclization.

Hydroxypentadienyl Cation (Nazarov): The formation and cyclization of the hydroxypentadienyl cation is the cornerstone of the Nazarov reaction. organic-chemistry.org Its conformation determines the stereochemistry of the product. For the synthesis of polysubstituted indanones, the substitution pattern on the dienone system is essential for reaction efficiency. beilstein-journals.org DFT calculations and NMR spectroscopy have been used to study these cationic intermediates experimentally and theoretically. researchgate.net

The choice between these pathways can be influenced by the availability of starting materials and the desired substitution pattern on the final indanone product.

| Reaction Type | Key Precursor | Key Intermediate(s) | Driving Force |

| Intramolecular Friedel-Crafts Acylation | 3-(4-phenoxyphenyl)-3-phenylpropanoic acid derivative | Acylium ion, Wheland intermediate | Aromatization |

| Nazarov Cyclization | 1-(4-phenoxyphenyl)-3-phenyl-2-propen-1-one (Chalcone) | Hydroxypentadienyl cation | Formation of a stable cyclic system |

Electrophilic and Nucleophilic Reactivity of the Indanone Ring System

The chemical reactivity of this compound is dictated by its three main components: the carbonyl group, the cyclopentanone (B42830) ring (specifically the α- and β-positions), and the two aromatic rings. The interplay between these features allows for a wide range of chemical transformations.

Reactions at the Carbonyl Group (C-1)

The carbonyl group at the C-1 position is a primary site for nucleophilic attack. The carbon atom is electrophilic due to the polarization of the C=O bond, while the oxygen atom is nucleophilic and can be attacked by electrophiles like protons. libretexts.orgslideshare.net

Nucleophilic Addition: The carbonyl group undergoes typical addition reactions with various nucleophiles.

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 7-phenoxy-3-phenyl-indan-1-ol.

Grignard and Organolithium Reagents: Addition of organometallic reagents (e.g., Grignard reagents, organolithiums) leads to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond.

Condensation Reactions: The carbonyl group can participate in condensation reactions. For example, it can react with amines to form imines or with hydrazines to form hydrazones.

Aldol (B89426) Condensation: While the C-2 position is the more common site for enolate formation, the C-1 carbonyl can act as the electrophile in an aldol reaction, reacting with an enolate from another molecule. chegg.com

Reactivity at the α- and β-Positions of the Cyclopentanone Ring

α-Position (C-2): The protons on the C-2 carbon are acidic due to their proximity to the electron-withdrawing carbonyl group. This allows for the formation of an enolate ion under basic conditions. This enolate is a powerful nucleophile and is central to many reactions:

Alkylation and Acylation: The enolate can be alkylated or acylated by reacting with alkyl halides or acyl chlorides, respectively. This allows for the introduction of various substituents at the C-2 position.

Aldol Condensation: The enolate can act as the nucleophile in an aldol reaction, attacking a carbonyl group on another molecule (or even another indanone molecule in a self-condensation). chegg.com

Halogenation: In the presence of acid or base, the α-position can be halogenated with reagents like bromine (Br₂). nih.gov

β-Position (C-3): The C-3 position is a benzylic carbon, which can also exhibit enhanced reactivity. The phenyl group at this position introduces significant steric bulk, which can influence the approach of reagents to both the C-2 and C-1 positions. While direct functionalization at C-3 is less common than at C-2, reactions involving the C-3 proton are possible, especially if they lead to a more stabilized intermediate.

Reactivity of the Aromatic Rings

The this compound molecule contains two distinct aromatic rings that are susceptible to electrophilic aromatic substitution. Their reactivity is governed by the directing effects of the existing substituents. libretexts.org

Fused Benzene (B151609) Ring (Positions 4, 5, 6): This ring is influenced by three groups:

The carbonyl group (at C-1) is a deactivating, meta-directing group. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Its meta-directing influence would favor substitution at the C-5 position.

The alkyl portion of the fused ring (at C-7a and C-3a) acts as a weak activating group, directing ortho and para.

The phenoxy group (at C-7) is a strong activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. minia.edu.eg It would strongly direct incoming electrophiles to the C-6 position (ortho) and C-4 position (para).

Phenoxy Group's Phenyl Ring: This ring is activated by the ether oxygen atom, which is an ortho-, para-director. Therefore, electrophilic substitution on this ring would preferentially occur at the positions ortho and para to the ether linkage.

Influence of Substituents on Reaction Regio- and Stereoselectivity

The selective outcome of chemical reactions (regioselectivity and stereoselectivity) involving this compound is profoundly influenced by its substituents. wikipedia.org Regioselectivity pertains to the formation of one positional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer. masterorganicchemistry.com

The phenoxy group at the 7-position and the phenyl group at the 3-position exert significant control over the molecule's reactivity.

Phenoxy Group (C-7): Attached to the indanone's benzene ring, the phenoxy group primarily directs electrophilic aromatic substitution (EAS) reactions. The oxygen atom's lone pairs can be donated into the aromatic system via resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). libretexts.orgminia.edu.eg This net electron-donating character activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. lumenlearning.com The resonance effect directs incoming electrophiles to the positions ortho and para to the phenoxy group (C-6 and C-4, respectively).

Phenyl Group (C-3): The phenyl group at the C-3 position, which is alpha to the carbonyl, has two major roles:

Regioselectivity of Enolate Formation: The C-3 position has a single, tertiary proton. The presence of the adjacent phenyl group increases the acidity of this proton. However, the protons at the C-2 position are generally more accessible and readily abstracted to form the enolate. In cases where a substituent is strongly acidifying, it can dictate that both kinetic and thermodynamic deprotonation occur at the same site. uwindsor.ca For this compound, enolate formation will occur exclusively by deprotonation at the C-2 position, as the C-3 carbon is tertiary and already substituted with a phenyl group.

Stereoselectivity: The bulky phenyl group provides a significant steric shield on one face of the cyclopentanone ring. wikipedia.org Consequently, in reactions involving nucleophilic attack on the carbonyl carbon or electrophilic attack on the C-2 position of the enolate, the reagent will preferentially approach from the less hindered face, opposite to the phenyl group. This leads to a high degree of diastereoselectivity in reactions like aldol additions, alkylations, and reductions.

The electronic and steric properties of the substituents are fundamentally responsible for the directing effects described above.

Electronic Effects: The phenoxy group is a classic example of a substituent with competing effects. Its inductive effect (-I) withdraws electron density, while its resonance effect (+R) donates electron density. For electrophilic attack on the aromatic ring, the resonance effect dominates, leading to activation and ortho, para-direction. libretexts.org The phenyl group at C-3 is weakly electron-withdrawing via induction and can stabilize adjacent intermediates through resonance.

Steric Effects: Steric hindrance is a major factor in the stereochemical outcome of reactions on the five-membered ring. The large phenyl group at C-3 dictates the trajectory of incoming reagents, forcing a facial bias. This is crucial in controlling the relative stereochemistry of newly formed stereocenters at C-1 and C-2.

The table below summarizes the expected directing effects of the substituents in key reaction types.

| Reaction Type | Reactive Site | Influence of Phenoxy Group (C-7) | Influence of Phenyl Group (C-3) | Predicted Outcome |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | Indanone Benzene Ring | Strongly activating; directs electrophile to C-6 and C-4 positions. | Minimal direct influence. | High regioselectivity for substitution at C-6. |

| Enolate Formation | α-Protons (C-2) | Minimal electronic influence. | Blocks reaction at C-3; directs base to C-2 protons. | Exclusive regioselectivity for the enolate formed at C-2. |

| Aldol Addition (with an aldehyde R-CHO) | C-2 (via enolate) | Minimal direct influence. | Sterically directs the aldehyde to the face opposite the phenyl group. | High diastereoselectivity for the anti-aldol adduct. |

| Nucleophilic Addition to Carbonyl (e.g., Grignard) | C-1 (Carbonyl) | Minimal direct influence. | Sterically directs the nucleophile to the face opposite the phenyl group. | High diastereoselectivity for the resulting tertiary alcohol. |

Kinetic Studies of Indanone Reactions

For many reactions involving ketone enolates, such as the aldol reaction, either the initial deprotonation to form the enolate or the subsequent carbon-carbon bond-forming step can be the rate-limiting step. oberlin.edunih.gov

Rate = k[Indanone][Electrophile]

The activation energy (Ea) represents the minimum energy required for the reaction to occur and can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. The bulky phenyl group at the C-3 position would be expected to raise the activation energy for reactions due to increased steric hindrance in the transition state, potentially slowing the reaction rate compared to an unsubstituted indanone.

The following table provides illustrative kinetic parameters for a hypothetical aldol reaction of a substituted indanone, demonstrating typical values.

| Reactant | Rate Constant (k) at 298 K (M-1s-1) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M-1s-1) |

|---|---|---|---|

| 1-Indanone | 1.5 x 10-3 | 55 | 2.1 x 107 |

| 3-Phenyl-1-indanone | 8.2 x 10-4 | 65 | 1.8 x 107 |

Note: Data are hypothetical and for illustrative purposes only.

The stereochemical outcome of reactions like the aldol addition is determined by the geometry of the transition state. For ketone enolates, the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state, is often used to predict stereoselectivity. wikipedia.org

In the case of the enolate of this compound reacting with an aldehyde, the bulky phenyl group at C-3 would be forced into a pseudo-equatorial position in the chair-like transition state to minimize steric strain. This arrangement would lock the geometry of the transition state and lead to the preferential formation of one diastereomer. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model these transition states, calculate their relative energies, and predict the major product with high accuracy. mdpi.com

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent has a critical impact on the mechanism and rate of reactions involving the enolate of this compound. Solvents influence the aggregation state of the enolate, the reactivity of the nucleophile, and the stability of charged intermediates. rsc.orgacs.orgacs.org

Polar Aprotic Solvents (e.g., DMSO, HMPA, DMF): These solvents are highly coordinating and effectively solvate the counter-ion (e.g., Li⁺) of the enolate. ubc.ca This leads to a more dissociated, or "naked," and highly reactive enolate anion. These conditions can sometimes increase the proportion of O-alkylation compared to C-alkylation, although C-alkylation usually predominates for ketone enolates. msu.edu

Ethereal (Weakly Coordinating) Solvents (e.g., THF, Diethyl Ether): In these less polar aprotic solvents, lithium enolates tend to exist as aggregates (dimers or tetramers). ubc.ca This aggregation reduces the nucleophilicity of the enolate and sterically shields the oxygen atom, strongly favoring C-alkylation over O-alkylation. These are the most common solvents for enolate-based carbon-carbon bond formation.

Protic Solvents (e.g., Ethanol (B145695), Water): Protic solvents can protonate the enolate, establishing an equilibrium between the ketone and the enolate. These conditions favor the formation of the most thermodynamically stable enolate. stackexchange.com However, strong bases required for full enolate formation (like LDA) are incompatible with protic solvents.

The table below summarizes the general effects of different solvent classes on reactions involving the indanone enolate.

| Solvent Class | Example Solvents | Effect on Enolate | Effect on Rate | Favored Reaction Pathway |

|---|---|---|---|---|

| Polar Aprotic | DMSO, HMPA | Monomeric, "naked" enolate; highly reactive. | Generally increases rate. | C-alkylation, but with increased potential for O-alkylation. |

| Ethereal (Weakly Coordinating) | THF, Et2O | Aggregated enolate; moderately reactive. | Moderate. | Strongly favors C-alkylation (kinetic control). |

| Protic | Ethanol, Water | Equilibration between ketone and enolate. | Can slow down reactions requiring a high concentration of enolate. | Favors formation of thermodynamic products. |

Polarity and Hydrogen Bonding Effects

The polarity of the solvent medium and its capacity for hydrogen bonding are expected to have a pronounced impact on the chemical behavior and spectroscopic properties of this compound. This is primarily due to the presence of the polar carbonyl group and the potential for interactions with the aromatic systems.

The carbonyl group (C=O) in the 1-indanone structure makes the molecule a hydrogen bond acceptor. youtube.comnih.gov Protic solvents, such as alcohols, can form hydrogen bonds with the lone pairs of electrons on the oxygen atom of the carbonyl group. khanacademy.org This interaction can influence the electron density around the carbonyl group, potentially affecting the reactivity of the α-carbon and the carbonyl carbon itself. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, hydrogen bonding by the solvent can stabilize the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction.

Studies on structurally related aromatic ketones, such as acetophenones, have demonstrated the importance of the geometry of hydrogen bonding. The interaction is generally stronger on the less sterically hindered side of the carbonyl group. nih.gov In the case of this compound, the steric bulk of the phenyl and phenoxy groups would likely influence the directionality of hydrogen bonding from solvent molecules.

The polarity of the solvent also plays a crucial role in the stability of the ground and excited states of the molecule, a phenomenon that can be observed through solvatochromism—the change in the color of a solution with a change in solvent polarity. cutm.ac.inijcce.ac.ir For many ketones and chalcones, an increase in solvent polarity leads to a bathochromic (red) shift in the UV-Vis absorption spectrum. rsc.orgslideshare.net This indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. researchgate.net An investigation of a substituted indenone, a structurally similar compound, demonstrated positive solvatochromism, with a noticeable bathochromic shift in the absorption maximum as the solvent polarity increased. rsc.org

Based on these analogous systems, it is predicted that this compound will exhibit a similar bathochromic shift in polar solvents. The data in the table below, representing typical shifts for related aromatic ketones, illustrates this expected trend.

| Solvent | Polarity (Dielectric Constant) | Typical λmax (nm) for π → π* Transition (Analogous Aromatic Ketones) |

|---|---|---|

| Hexane | 1.88 | 310 |

| Ethyl Acetate | 6.02 | 315 |

| Chloroform | 4.81 | 320 |

| Methanol | 32.7 | 325 |

Note: The λmax values are representative for analogous aromatic ketones and are intended to illustrate the expected trend for this compound.

Specific Solvent-Solute Interactions

Beyond general polarity and hydrogen bonding, specific interactions between this compound and solvent molecules can significantly modulate its reactivity and spectroscopic properties. acs.org These interactions arise from a combination of electrostatic forces, van der Waals forces, and in some cases, charge-transfer interactions.

Specific solvent-solute interactions can be categorized as follows:

Non-specific interactions: These are primarily dipole-dipole and dispersion forces that depend on the dielectric constant of the solvent. cutm.ac.in For this compound, the permanent dipole moment arising from the carbonyl group will lead to significant dipole-dipole interactions with polar solvent molecules.

Specific interactions: These are more localized and directional, with hydrogen bonding being the most prominent example for this class of compound. khanacademy.orgcutm.ac.in As previously discussed, protic solvents will act as hydrogen bond donors to the carbonyl oxygen. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, while unable to donate hydrogen bonds, can still engage in strong dipole-dipole interactions and may also interact with the aromatic π-systems of the phenyl and phenoxy groups.

The nature of the solvent can also influence reaction pathways. For instance, in reactions where an enolate intermediate is formed, the ability of the solvent to solvate the counter-ion can affect the reactivity of the enolate. Polar aprotic solvents are known to be particularly effective at solvating cations, which can lead to a more "naked" and therefore more reactive enolate.

The table below summarizes the expected types of primary solvent-solute interactions for this compound in various solvent classes.

| Solvent Class | Example Solvents | Primary Interaction with Carbonyl Group | Primary Interaction with Aromatic Rings |

|---|---|---|---|

| Nonpolar | Hexane, Benzene | Dispersion forces | π-stacking (with aromatic solvents), Dispersion forces |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Dipole-dipole interactions | Dipole-induced dipole, Dispersion forces |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding (acceptor role) | Dispersion forces, potential weak H-bonding |

Structural Elucidation and Advanced Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For a compound like 7-Phenoxy-3-phenyl-1-indanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous proton (¹H) and carbon (¹³C) signal assignments.

Detailed 1D and 2D NMR Analysis for Proton and Carbon Assignments

Typically, a ¹H NMR spectrum would provide initial information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic regions would be complex due to the presence of three phenyl rings. The aliphatic protons of the indanone ring would appear as a characteristic set of signals.

A ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom, including the carbonyl carbon (C=O) at a characteristic downfield shift.

To definitively assign these signals, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the same spin system, such as those on the indanone and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule, for instance, linking protons on the phenyl rings to the indanone core and identifying the positions of the substituents.

Without experimental spectra, a hypothetical data table cannot be generated.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Functional Group Identification and Conformational Insights

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C=O (Carbonyl) Stretch: A strong, sharp band typically appearing around 1700-1720 cm⁻¹ for a five-membered ring ketone.

C-O-C (Ether) Stretch: Bands corresponding to the aryl ether linkage, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the aromatic rings.

Analysis of these vibrational modes can also offer clues about the molecule's conformation, although this is often complex. A data table of expected vibrational frequencies cannot be accurately compiled without experimental data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the molecular formula of a novel compound. By measuring the mass of the molecular ion with very high precision (typically to four or more decimal places), it is possible to determine the exact elemental composition. For this compound (C₂₁H₁₆O₂), HRMS would be used to verify the expected exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental formula. This technique is crucial for validating the identity of a newly synthesized compound.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry provides a powerful tool for elucidating the structural connectivity of this compound by analyzing its fragmentation pattern under electron ionization (EI). While a publicly available spectrum for this specific compound is not available, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry for ketones, aromatic compounds, and ethers. libretexts.orgmiamioh.edu

The molecular ion peak (M•+) would be expected at m/z 300, corresponding to the molecular weight of the compound (C₂₁H₁₆O₂). Key fragmentation pathways would likely involve cleavages adjacent to the carbonyl group and the ether linkage, as well as fragmentations characteristic of the aromatic systems.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (C1-C2 bond) is a common pathway for cyclic ketones.

Loss of Phenyl Group: Cleavage of the C2-C3 bond could lead to the loss of the phenyl group (•C₆H₅, 77 Da), resulting in a significant fragment ion.

Loss of Phenoxy Group: The C-O bond of the ether can cleave, leading to the loss of a phenoxy radical (•OC₆H₅, 93 Da) or a phenol (B47542) molecule (HOC₆H₅, 94 Da).

Retro-Diels-Alder (RDA) Reaction: The indanone ring system may undergo a retro-Diels-Alder reaction, leading to characteristic neutral losses.

Tropylium (B1234903) Ion Formation: Aromatic compounds bearing alkyl substituents often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This could arise from the fragmentation of the indanone structure.

A plausible fragmentation scheme would generate several key ions that help confirm the connectivity of the phenoxy, phenyl, and indanone moieties.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge ratio) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 300 | [C₂₁H₁₆O₂]•+ (Molecular Ion) | - |

| 223 | [M - C₆H₅]•+ | Phenyl radical |

| 207 | [M - OC₆H₅]•+ | Phenoxy radical |

| 179 | [M - C₆H₅ - CO]•+ | Phenyl radical, Carbon monoxide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related structures allows for a detailed prediction of its molecular geometry and packing.

Confirmation of Molecular Geometry and Bond Lengths/Angles

The molecular geometry of this compound would be characterized by the fusion of the five-membered cyclopentanone (B42830) ring with a benzene (B151609) ring, creating the indanone core. The phenyl group at position 3 and the phenoxy group at position 7 would adopt specific conformations to minimize steric hindrance. The cyclopentanone ring itself is not perfectly planar and would likely adopt an envelope or twist conformation.

Expected bond lengths and angles can be inferred from crystallographic data of similar compounds like 3-phenyl-1-indanone (B102786). uni.lunih.govnist.gov These values are governed by the hybridization of the atoms and the electronic environment.

Table 2: Expected Molecular Geometry Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | Csp²-Csp³ (phenyl-indanone) | ~1.51 Å |

| Bond Angle | C-O-C (ether) | ~118° |

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The packing of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal structure. nih.govbohrium.com

If crystallographic data were available, a Hirshfeld surface analysis would likely reveal the following key interactions:

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atoms of the carbonyl and ether groups would play a crucial role in directing the molecular assembly.

C-H···π Interactions: The electron-rich π-systems of the three aromatic rings can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules.

π···π Stacking: Interactions between the aromatic rings (phenyl-phenyl, phenoxy-phenyl, etc.) would be expected, likely in an offset or T-shaped arrangement to optimize electrostatic interactions.

The combination of these forces would determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Importance |

|---|---|---|---|

| Van der Waals | H atoms | H atoms | High (major contribution to surface area) |

| Weak Hydrogen Bond | C-H | O (carbonyl/ether) | Moderate (directional, key packing driver) |

| π-Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Moderate |

Chiroptical Spectroscopy (e.g., VCD, ECD)

The 3-phenyl-1-indanone core contains a stereocenter at the C3 position, meaning that this compound is a chiral molecule existing as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of such chiral molecules. nih.govmdpi.com

Assignment of Absolute Configuration of Chiral Indanone Derivatives

The absolute configuration of a chiral indanone derivative like this compound can be unambiguously assigned by comparing its experimental chiroptical spectra with those predicted by quantum chemical calculations. mdpi.comthieme-connect.de

Electronic Circular Dichroism (ECD): The ECD spectrum measures the differential absorption of left and right circularly polarized light by the molecule's chromophores. The carbonyl group (C=O) in the indanone core is an excellent chromophore. Its n→π* electronic transition, typically occurring around 330 nm, gives rise to a Cotton effect (a characteristic positive or negative band) in the ECD spectrum. The sign of this Cotton effect is highly sensitive to the stereochemistry at the adjacent C3 center. Historically, empirical rules like the Octant Rule for ketones were used to correlate the sign of the Cotton effect to the absolute configuration. thieme-connect.de Modern methods rely on Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectrum for one enantiomer (e.g., the R-form). A match between the signs and shapes of the Cotton effects in the experimental and calculated spectra provides a reliable assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. A VCD spectrum provides a rich fingerprint of the entire molecule's stereochemistry. By calculating the theoretical VCD spectrum for a chosen enantiomer and comparing it to the experimental spectrum, a confident assignment of the absolute configuration can be made. The C=O stretching vibration, in particular, often provides a strong and informative VCD signal.

This combined approach of experimental measurement and computational prediction has become the gold standard for determining the absolute configuration of chiral molecules, including complex indanone derivatives. nih.govmdpi.com

Theoretical and Computational Chemistry Studies of 7 Phenoxy 3 Phenyl 1 Indanone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to predict molecular structure, energy, and the distribution of electrons, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used tool for predicting the optimized geometry, electronic properties, and reactivity of organic molecules. For 7-Phenoxy-3-phenyl-1-indanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine its most stable three-dimensional structure.

From the optimized geometry, various electronic properties and reactivity descriptors can be calculated. The molecular electrostatic potential (MEP) map, for instance, would reveal the electron-rich and electron-deficient regions of the molecule. In this compound, the most negative potential (electron-rich) is expected to be localized on the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The phenoxy and phenyl rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Global reactivity descriptors derived from the energies of the frontier molecular orbitals provide a quantitative measure of the molecule's chemical behavior. These descriptors are crucial for predicting how the molecule will interact with other reagents.

| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.15 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.85 | Indicates electron escaping tendency. |

| Electronegativity | χ | -μ | 3.85 | Measures the power to attract electrons. |

| Global Electrophilicity Index | ω | μ2 / 2η | 3.45 | Indicates the ability of the molecule to accept electrons. |

| Global Nucleophilicity Index | N | EHOMO(Molecule) - EHOMO(TCE) | 3.10 | Measures the electron-donating capability (referenced against tetracyanoethylene, TCE). |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenoxy group and the fused benzene (B151609) ring of the indanone core, reflecting their electron-donating character. The LUMO, conversely, would likely be localized on the α,β-unsaturated ketone part of the indanone system, including the carbonyl group and the phenyl ring at the 3-position, which act as electron-accepting regions.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The introduction of substituents can tune this energy gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically reducing the gap. rsc.org

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.00 | Phenoxy group and fused benzene ring of the indanone core. |

| LUMO | -1.70 | Carbonyl group, C=C bond of the five-membered ring, and the 3-phenyl substituent. |

| HOMO-LUMO Gap (Egap) | 4.30 | Indicates moderate kinetic stability and reactivity. |

Reaction Energy Profiles and Transition State Localization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. By calculating the energy of the molecule at various geometries along a reaction coordinate, a reaction energy profile can be constructed. This profile reveals the energies of reactants, products, intermediates, and, most importantly, transition states (TS).

The localization of a transition state, which represents the maximum energy point along the minimum energy path, is crucial for determining the reaction's activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. For this compound, a hypothetical reaction, such as the nucleophilic addition of a hydride to the carbonyl carbon, could be modeled. DFT calculations would be employed to:

Optimize the geometries of the reactant complex (indanone and nucleophile) and the final product (the corresponding alcohol).

Locate the transition state structure connecting them. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Confirm the located TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The resulting energy profile would provide a quantitative understanding of the reaction's feasibility and kinetics, offering insights that are difficult to obtain through experimental means alone.

Molecular Modeling and Simulations

While quantum mechanics provides a detailed picture of electronic structure, it is computationally expensive for studying the dynamic behavior of molecules over time. Molecular modeling and simulation techniques, particularly molecular dynamics, are used to explore conformational changes and the dynamic nature of molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations generate a trajectory that reveals how the molecule's conformation evolves.

For this compound, an MD simulation would provide detailed information about its flexibility and preferred shapes in a given environment (e.g., in a solvent like water or chloroform). The key areas of flexibility are the rotatable bonds: the C-O-C ether linkage of the phenoxy group and the C-C bond connecting the phenyl group to the indanone core. The simulation would track the torsional angles of these bonds over nanoseconds, revealing the dynamic interplay between the different aromatic moieties.

Analysis of the MD trajectory provides insights into the structural stability and flexibility of different regions of the molecule. Common analyses include:

Root Mean Square Fluctuation (RMSF): To identify which atoms or regions of the molecule are the most flexible. Higher RMSF values for the atoms in the phenoxy and phenyl groups would indicate their greater mobility compared to the more rigid indanone scaffold.

Conformational Analysis and Energy Landscapes

This analysis can be performed using systematic or stochastic search algorithms, often coupled with energy minimization using molecular mechanics or quantum mechanics. The results are often visualized as a potential energy landscape, where stable conformers reside in energy minima.